molecular formula C7H9N3O B8547569 3-Amino-2-cyano-3-isopropoxy-2-propenenitrile

3-Amino-2-cyano-3-isopropoxy-2-propenenitrile

Cat. No. B8547569
M. Wt: 151.17 g/mol
InChI Key: SQPMNSWHKIJKPB-UHFFFAOYSA-N
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Patent
US04059433

Procedure details

In the manner of Example V A, 129.2 g of potassium tricyanomethanide and 1000 ml of isopropanol were treated with 65 ml (96 g) of methanesulfonic acid to yield 104 g of 3-amino-2-cyano-3-isopropoxy-2-propenenitrile, which was used as an intermediate without further purification. The ir spectrum was consistent with the assigned structure.
Quantity
129.2 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C-:3]([C:6]#[N:7])[C:4]#[N:5])#[N:2].[K+].CS(O)(=O)=O.[CH:14]([OH:17])([CH3:16])[CH3:15]>>[NH2:2][C:1]([O:17][CH:14]([CH3:16])[CH3:15])=[C:3]([C:6]#[N:7])[C:4]#[N:5] |f:0.1|

Inputs

Step One
Name
Quantity
129.2 g
Type
reactant
Smiles
C(#N)[C-](C#N)C#N.[K+]
Name
Quantity
65 mL
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
1000 mL
Type
reactant
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC(=C(C#N)C#N)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 104 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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